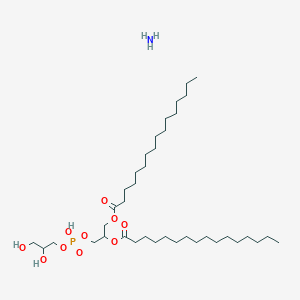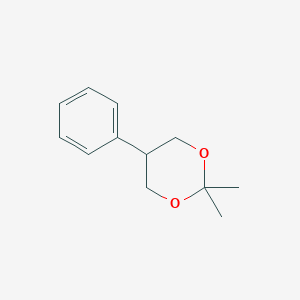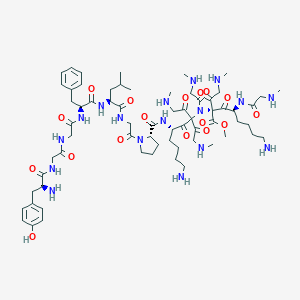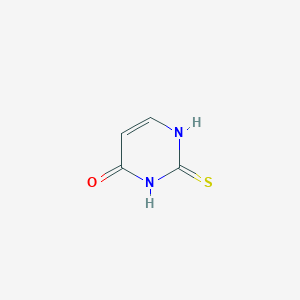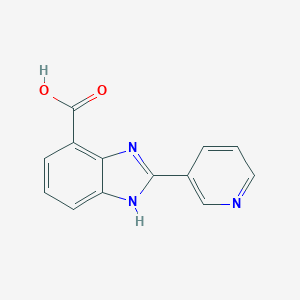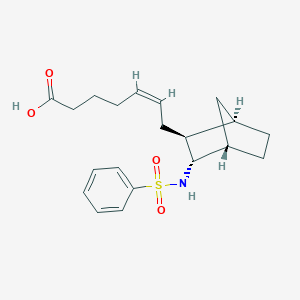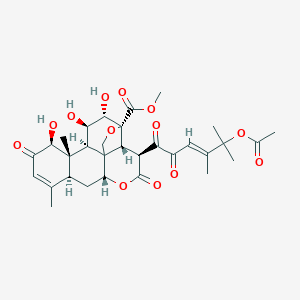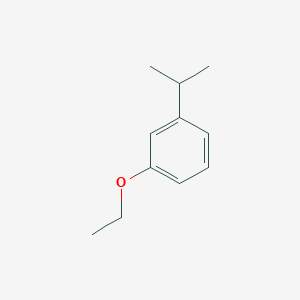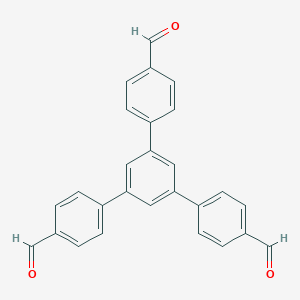
1,3,5-Tris(p-formylphenyl)benzene
概要
説明
MLN-977は、特に5-リポキシゲナーゼの生成を阻害する低分子化合物です。 これは、喘息および慢性閉塞性肺疾患の治療のためにPharmaEngineによって開発されました . ロイコトリエンは炎症反応の主要なメディエーターであり、MLN-977は炎症性疾患の治療において重要な化合物となっています .
科学的研究の応用
MLN-977 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of leukotriene production.
Biology: MLN-977 is used to investigate the role of leukotrienes in inflammatory responses.
Medicine: The compound is being studied for its potential use in treating asthma and chronic obstructive pulmonary disease.
Industry: MLN-977 is used in the development of new anti-inflammatory drugs
作用機序
MLN-977は、5-リポキシゲナーゼ阻害剤として知られる喘息治療薬のクラスにおける第2世代の化合物です。これは、炎症反応の主要なメディエーターであるロイコトリエンの生成を阻害します。MLN-977の分子標的は、アラキドン酸からロイコトリエンの生合成に関与する酵素であるアラキドン酸5-リポキシゲナーゼです。 この酵素を阻害することにより、MLN-977はロイコトリエンの生成を減らし、炎症を軽減します .
類似の化合物との比較
MLN-977は、ジレウトンやアトレウトンなどの他の5-リポキシゲナーゼ阻害剤に似ています。MLN-977は、ロイコトリエン生成の特異的な阻害と、喘息と慢性閉塞性肺疾患の両方の治療における潜在的な用途においてユニークです。他の類似の化合物には以下が含まれます。
ジレウトン: 喘息の治療に使用される別の5-リポキシゲナーゼ阻害剤です。
アトレウトン: 類似の抗炎症特性を持つ5-リポキシゲナーゼ阻害剤です。
生化学分析
Biochemical Properties
It has been used in the construction of covalent organic frameworks (COFs) due to its ability to form covalent bonds . The aldehyde groups of this compound help to extend the structure to frameworks by forming covalent bonding .
Cellular Effects
It is known that the compound can influence the formation of covalent organic frameworks, which may have implications for cellular processes .
Molecular Mechanism
The molecular mechanism of 1,3,5-Tris(p-formylphenyl)benzene involves the formation of covalent bonds, which can lead to the creation of covalent organic frameworks . These frameworks can interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 230-234 °C and a boiling point of 612.3±55.0 °C (Predicted) .
Metabolic Pathways
The compound’s ability to form covalent bonds suggests that it may interact with various enzymes and cofactors .
Transport and Distribution
Its role in the formation of covalent organic frameworks suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Its role in the formation of covalent organic frameworks suggests that it may be directed to specific compartments or organelles .
準備方法
MLN-977の合成は、いくつかのステップを含みます。最初のステップは、(S)-4-(ヒドロキシメチル)ブチロラクトンと4-フルオロフェノールの、ジイソプロピルアゾジカルボキシレートおよびトリフェニルホスフィンの存在下での、ミツノブ条件下での縮合です。この反応によりエーテルが生成され、これは次にトルエン中-78°Cでジイソブチルアルミニウムヒドリドで還元されてラクトールを与える。ラクトールは、tert-ブチルジメチルシリルクロリドおよびイミダゾールで処理することにより、シリルエーテルに変換されます。続いて、-78°Cでジクロロメタン中のTBDMS-Brとの反応、それに続くアセチレンから誘導されたリチウムアセチリドとの縮合により、異性体の混合物として化合物が得られます。クロマトグラフィー分離により所望のトランス異性体が得られ、これはテトラ-n-ブチルアンモニウムフルオリドで処理することにより脱保護されてアルコールを与える。このアルコールを次に、ジイソプロピルアゾジカルボキシレートおよびトリフェニルホスフィンの存在下で、N、O-ビス(フェノキシカルボニル)ヒドロキシルアミンと縮合させて、ヒドロキサム酸誘導体を生成する。 最後に、圧力管中でメタノール性アンモニアで処理することにより、O-フェノキシカルボニル基の同時脱保護と、残りのフェノキシ基をアミノ基に置換することにより、MLN-977が得られます .
化学反応の分析
MLN-977は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: MLN-977は特定の条件下で酸化されて、さまざまな酸化誘導体を生成することができます。
還元: この化合物は還元されて、さまざまな還元生成物を生成することができます。
置換: MLN-977は、1つの官能基が別の官能基に置き換わる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。
科学研究への応用
MLN-977は、いくつかの科学研究への応用があります。
化学: ロイコトリエン生成阻害の研究のためのモデル化合物として使用されます。
生物学: MLN-977は、炎症反応におけるロイコトリエンの役割を調べるために使用されます。
医学: この化合物は、喘息および慢性閉塞性肺疾患の治療における潜在的な用途について研究されています。
類似化合物との比較
MLN-977 is similar to other 5-lipoxygenase inhibitors such as zileuton and atreleuton. MLN-977 is unique in its specific inhibition of leukotriene production and its potential use in treating both asthma and chronic obstructive pulmonary disease. Other similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor used to treat asthma.
Atreleuton: A 5-lipoxygenase inhibitor with similar anti-inflammatory properties.
Compound 2m: A competitive inhibitor of the 5-lipoxygenase enzyme developed for its anti-inflammatory potential.
特性
IUPAC Name |
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJZVMNBJKPQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647202 | |
| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118688-53-2 | |
| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-formylphenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3,5-Tris(4-formylphenyl)benzene serves as a crucial C3-symmetric building block in reticular synthesis, enabling the creation of complex COF structures. Its three symmetrically positioned formyl (-CHO) groups readily participate in condensation reactions, leading to the formation of extended, porous frameworks. []
A: The rigid, planar structure of 1,3,5-tris(4-formylphenyl)benzene, combined with its ability to form robust covalent bonds through its formyl groups, facilitates the formation of ordered, porous networks within COFs. These pores are often permanent, contributing to high surface areas and enabling applications in gas sorption, catalysis, and sensing. [, ]
A: 1,3,5-Tris(4-formylphenyl)benzene frequently undergoes condensation reactions with amine-bearing molecules to create imine-linked COFs. These reactions are often reversible, allowing for error correction during framework formation and contributing to high crystallinity. [, ] Alternatively, it can engage in Knoevenagel condensation with activated methylene compounds to form olefin-linked COFs, offering distinct properties and applications. [, ]
A: Yes, several COFs synthesized using 1,3,5-tris(4-formylphenyl)benzene demonstrate excellent CO2 uptake capacities. For instance, iPrTAPB-TFP, synthesized from 1,3,5-tris(4-formylphenyl)benzene and 1,3,5-tris(4′-amino-3′,5′-isopropylphenyl)benzene, exhibits a CO2 uptake of 105 mg g−1 at 273 K and 1 atm. [] Similarly, NRPP-2, incorporating 1,3,5-tris(4-formylphenyl)benzene and a nitrogen-rich building block, exhibits a remarkable CO2 uptake of 7.06 mmol g-1 at 273 K and 1.0 bar, representing one of the highest reported values for porous organic polymers. []
A: The rigid and planar structure of 1,3,5-tris(4-formylphenyl)benzene contributes to the formation of COFs with high crystallinity and thermal stability. [] Additionally, the extended π-conjugation across its aromatic rings can influence the electronic properties of the COF, potentially impacting its conductivity or light-absorbing capabilities. [, ]
A: Common techniques include powder X-ray diffraction (PXRD) to confirm crystallinity and determine structural parameters, gas sorption analysis to evaluate surface area and pore size distribution, and spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) to confirm successful bond formation and analyze the chemical environment within the framework. [, , ]
ANone: These COFs show promise in various applications, including:
- Catalysis: The high surface area and tunable pore size of these COFs make them suitable for supporting catalytic species. For example, an ionic conjugated polymer incorporating 1,3,5-tris(4-formylphenyl)benzene was shown to effectively catalyze the cycloaddition of carbon dioxide to epoxides. []
- Sensing: The fluorescence properties of some 1,3,5-tris(4-formylphenyl)benzene-based COFs make them suitable for sensing applications. For example, a Eu3+-functionalized COF was reported as a sensitive and selective fluorescent probe for uranium detection. []
- Electrochemical Applications: Modification with electroactive components like carbon nanotubes can lead to COF composites suitable for electrochemical sensing. []
A: Yes, 1,3,5-tris(4-formylphenyl)benzene-derived COFs exhibit potential for environmental remediation. For example, nitrogen-rich porous polymers (NRPPs) synthesized using this building block demonstrated high efficiency in capturing carbon dioxide and iodine, suggesting their potential for mitigating greenhouse gas emissions and addressing radioactive iodine contamination. []
A: The choice of solvent is crucial for successful COF synthesis with 1,3,5-tris(4-formylphenyl)benzene. For instance, condensation reactions are often carried out in aprotic polar solvents like dioxane or dimethylsulfoxide (DMSO), which can solubilize the reactants and promote framework formation. [, ] The solvent's boiling point can also influence the reaction temperature, potentially affecting the crystallinity and porosity of the resulting COF.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
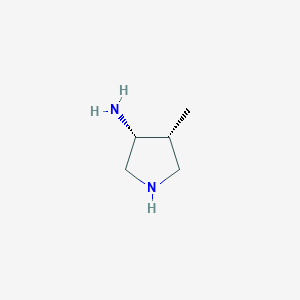
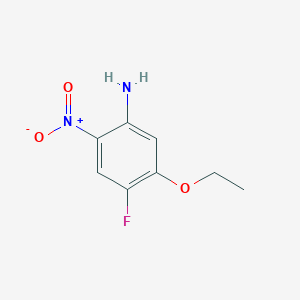

![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
